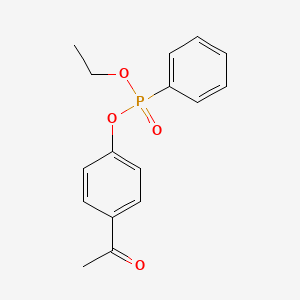
4-Acetylphenyl ethyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylphenyl ethyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an acetyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl ethyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic acid with ethyl phenylphosphinate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites, ethyl phenylphosphinate, and diphenylphosphine oxide . This method is efficient and can be adapted for large-scale preparations using inexpensive carbon electrodes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylphenyl ethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetylphenyl ethyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Acetylphenyl ethyl phenylphosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s phosphonate group is crucial for its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 4-Acetylphenyl methyl phenylphosphonate
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: 4-Acetylphenyl ethyl phenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain enzymes and exhibits different reactivity in substitution and oxidation reactions .
Propriétés
Numéro CAS |
918660-74-9 |
|---|---|
Formule moléculaire |
C16H17O4P |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
1-[4-[ethoxy(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O4P/c1-3-19-21(18,16-7-5-4-6-8-16)20-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |
Clé InChI |
NJMPYXIRRBGFAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
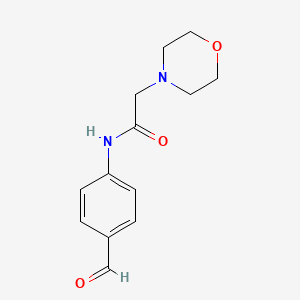
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
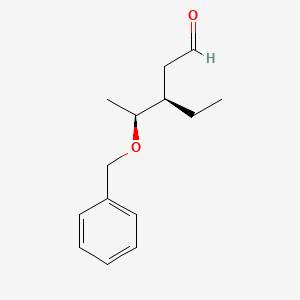
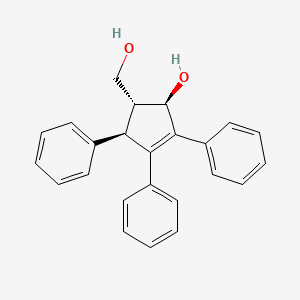
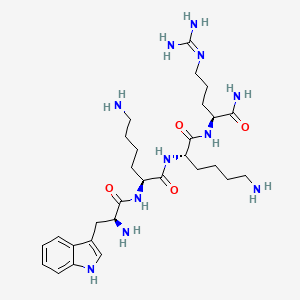


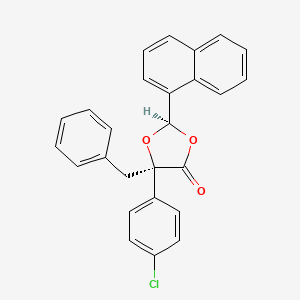
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
